6-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylamine with 2-chloro-3-formylquinoline in the presence of a base, followed by oxidation to form the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their biological activity .
Scientific Research Applications
6-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in DNA replication and repair, leading to the disruption of cellular processes in microorganisms and cancer cells. The quinoline ring structure allows it to intercalate into DNA, thereby interfering with its function .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its antibacterial properties.
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Studied for its analgesic properties.
1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Used as an intermediate in the synthesis of fluoroquinolone antibiotics.
Uniqueness
6-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its cyclohexyl and methyl substitutions, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
55376-74-4 |
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Molecular Formula |
C17H19NO3 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
6-cyclohexyl-1-methyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H19NO3/c1-18-10-14(17(20)21)16(19)13-9-12(7-8-15(13)18)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H,20,21) |
InChI Key |
KPDIXEGADMHTCT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)C3CCCCC3)C(=O)O |
Origin of Product |
United States |
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